molecular formula C10H12FN3O2 B3060566 1,3-Dimethyl-5-(2-fluorophenyl)biuret CAS No. 53285-95-3

1,3-Dimethyl-5-(2-fluorophenyl)biuret

Cat. No.: B3060566
CAS No.: 53285-95-3
M. Wt: 225.22 g/mol
InChI Key: YSOVFFJRBQSBAJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(2-fluorophenyl)biuret is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorophenyl group attached to a biuret moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(2-fluorophenyl)biuret typically involves the reaction of 2-fluoroaniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(2-fluorophenyl)biuret undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,3-Dimethyl-5-(2-fluorophenyl)biuret has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(2-fluorophenyl)biuret involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-phenylbiuret
  • 1,3-Dimethyl-5-(4-fluorophenyl)biuret
  • 1,3-Dimethyl-5-(2-chlorophenyl)biuret

Uniqueness

1,3-Dimethyl-5-(2-fluorophenyl)biuret is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution enhances its stability and reactivity compared to other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)carbamoyl]-1,3-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2/c1-12-9(15)14(2)10(16)13-8-6-4-3-5-7(8)11/h3-6H,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOVFFJRBQSBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875951
Record name IMIDODICARBONIC DIAMIDE, N-(2-FLUOROPHENYL)-N',2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53285-95-3
Record name Imidodicarbonic diamide, N,2-dimethyl-N'-(2-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053285953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIDODICARBONIC DIAMIDE, N-(2-FLUOROPHENYL)-N',2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 8.8 g (0.1 mol) of 1,3-dimethyl urea dissolved in 30 ml of xylene there was added a solution of 13.7 g (0.1 mol) of 2-fluorophenylisocyanate dissolved in 30 ml of xylene. The resulting mixture was refluxed for 4 hours and then allowed to stand at ambient temperature for 16 hours. During this time the product crystallized and was removed by filtration. The product weighed 15.8 g. The NMR spectrum had a doublet at 2.86 ppm, a singlet at 3.25 ppm, and a multiplet structure at 7.2 ppm, characteristic of a biuret structure.
Quantity
8.8 g
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Reaction Step One
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30 mL
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13.7 g
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30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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